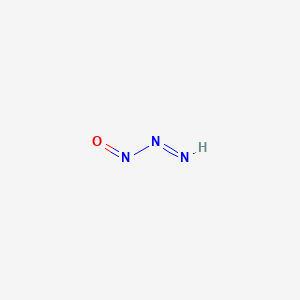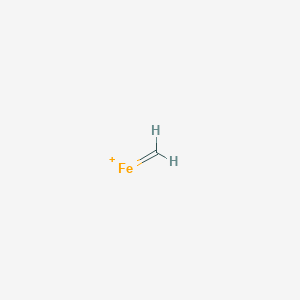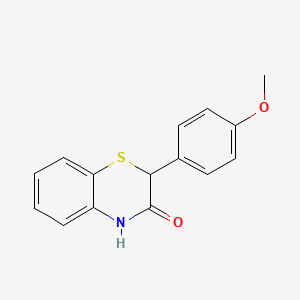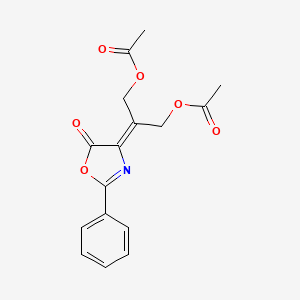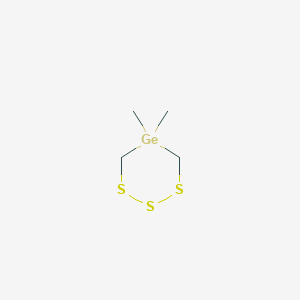
5,5-Dimethyl-1,2,3,5-trithiagerminane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-1,2,3,5-trithiagerminane is an organosulfur compound characterized by the presence of three sulfur atoms and a germanium atom within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,2,3,5-trithiagerminane typically involves the reaction of germanium tetrachloride with a thiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product through a series of purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
5,5-Dimethyl-1,2,3,5-trithiagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted germanium compounds.
科学的研究の応用
5,5-Dimethyl-1,2,3,5-trithiagerminane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of 5,5-Dimethyl-1,2,3,5-trithiagerminane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of sulfur atoms allows for the formation of strong bonds with metal centers, making it a useful ligand in coordination chemistry.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A diketone compound with similar structural features but different chemical properties.
Dimethoxymethane: An ether compound with different functional groups but similar molecular size.
Uniqueness
5,5-Dimethyl-1,2,3,5-trithiagerminane is unique due to the presence of germanium and multiple sulfur atoms in its structure
特性
CAS番号 |
90754-01-1 |
|---|---|
分子式 |
C4H10GeS3 |
分子量 |
227.0 g/mol |
IUPAC名 |
5,5-dimethyl-1,2,3,5-trithiagerminane |
InChI |
InChI=1S/C4H10GeS3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
InChIキー |
GUDGUNKHFRIDLH-UHFFFAOYSA-N |
正規SMILES |
C[Ge]1(CSSSC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-{4-[Ethyl(2-phenoxyethyl)amino]phenyl}diazenyl]-5-nitrothiophene-3-carbonitrile](/img/structure/B14368142.png)
![Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14368144.png)
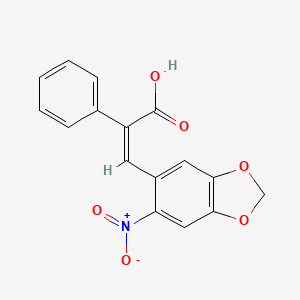



![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
